molecular formula C14H18F3NO2 B6936083 N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline

N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B6936083
M. Wt: 289.29 g/mol
InChI Key: OCZOUFXPKICWJM-UHFFFAOYSA-N
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Description

N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline is a complex organic compound that features a combination of an oxolane ring, an ethyl chain, and a trifluoroethoxy group attached to an aniline base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline typically involves multiple steps. One common route starts with the preparation of the oxolane ring, which can be synthesized from dihydrofuran through a catalytic hydrogenation process. The ethyl chain is then introduced via an alkylation reaction using ethyl bromide in the presence of a strong base like sodium hydride.

The trifluoroethoxy group is introduced through a nucleophilic substitution reaction, where 2,2,2-trifluoroethanol reacts with an appropriate leaving group, such as a tosylate, under basic conditions. Finally, the aniline base is coupled with the prepared intermediate through a nucleophilic aromatic substitution reaction, often facilitated by a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the aniline ring.

Scientific Research Applications

N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The aniline base can form hydrogen bonds and π-π interactions with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-yl-phenylmethyl)aniline: Similar structure but lacks the trifluoroethoxy group.

    3-Methyl-2-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]pentanoic acid: Contains an oxolane ring but differs in the rest of the structure.

Uniqueness

N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(oxolan-2-yl)ethyl]-2-(2,2,2-trifluoroethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO2/c15-14(16,17)10-20-13-6-2-1-5-12(13)18-8-7-11-4-3-9-19-11/h1-2,5-6,11,18H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZOUFXPKICWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCNC2=CC=CC=C2OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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